molecular formula C7H13NO3 B1321656 5-(Dimethylamino)-5-oxopentanoic acid CAS No. 151675-59-1

5-(Dimethylamino)-5-oxopentanoic acid

Cat. No. B1321656
M. Wt: 159.18 g/mol
InChI Key: IFPUIUKCHWNXJK-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-5-oxopentanoic acid (DMAPO) is an organic compound with a wide range of applications in scientific research. It is a versatile reagent that is used in a variety of organic synthesis reactions, including the synthesis of drugs, polymers, and other compounds. In addition, DMAPO has been used to study the biochemical and physiological effects of various compounds on cells and organisms.

Scientific Research Applications

  • Polymer Science Applications :

    • Rhodiasolv® PolarClean, a derivative of 5-(Dimethylamino)-5-oxopentanoic acid, was used as a green solvent in the fabrication of poly(vinylidene fluoride) (PVDF) hollow fiber membranes. This method showed a combination of thermally induced phase separation and non-solvent induced phase separation during membrane formation, influencing the morphology, roughness, mechanical properties, overall porosity, and water permeability of the membranes (Hassankiadeh et al., 2015).
  • Chemical Synthesis :

    • In a study focusing on the preparation of [1,2,3,4,5-13C5]-5-amino-4-oxopentanoic acid (ALA), this compound was identified as a precursor in the biosynthesis of biologically active porphyrins such as chlorophyll, bacteriochlorophyll, heme, etc. This work provided a simple scheme for preparing any isotopomer of ALA in high yield (Shrestha‐Dawadi & Lugtenburg, 2003).
  • Environmental Analysis :

    • A study on the detection of carbonyl compounds in water samples used 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide as a molecular probe. This research demonstrated the probe's high sensitivity and potential application in tracing small amounts of formaldehyde, acetaldehyde, propionaldehyde, and acetone in environmental water samples (Houdier et al., 2000).
  • Organic Chemistry and Medicinal Applications :

    • The compound played a role in the stereoselective synthesis of 2,3-dihydroxy-4-dimethylamino-5-methoxypentanoic acid, a fragment of calyculins. This study was crucial in determining the absolute configuration of calyculins, which are significant in medicinal chemistry (Hamada et al., 1991).
  • Analytical Chemistry :

    • The compound was involved in the development of a highly selective and sensitive fluorescence "light-up" probe for the nerve agent mimic diethyl chlorophosphate (DCP). This innovative approach combined "covalent assembly" and Lossen rearrangement, showcasing the chemical's versatility in analytical applications (Huo et al., 2019).

properties

IUPAC Name

5-(dimethylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-8(2)6(9)4-3-5-7(10)11/h3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPUIUKCHWNXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617437
Record name 5-(Dimethylamino)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethylamino)-5-oxopentanoic acid

CAS RN

151675-59-1
Record name 5-(Dimethylamino)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dimethylcarbamoyl)butanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Kitamura, S Yamamura, K Yamada… - Asian Journal of …, 2016 - Wiley Online Library
… Synthesis of Compounds 2 a–2 h: Diamines 2 a–2 h were synthesized from commercially and readily available 5-dimethylamino-5-oxopentanoic acid (13). Compound 13 was …
Number of citations: 5 onlinelibrary.wiley.com
R Fringuelli, MPU Navarro, L Milanese, S Bruscoli… - Il Farmaco, 2004 - Elsevier
Two series of derivatives were synthesised. In one series (R)-4-hydroxy-2-pyrrolidinone was used as a mimic of cyclic L-carnitine analogue and in the second series 3-amino-2-…
Number of citations: 10 www.sciencedirect.com
J Zhang - 2007 - era.library.ualberta.ca
Seven classes of compounds have been designed, synthesized and evaluated as potential SARS-CoV 3CLpro inhibitors. The cyclic peptidyl keto-glutamine (S)-2-((25, 3S)-2-((Sl)-2-…
Number of citations: 1 era.library.ualberta.ca

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